molecular formula C10H9F3IN B13948975 N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Cat. No.: B13948975
M. Wt: 327.08 g/mol
InChI Key: ZCEDFJRDINEYSW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9F3IN It is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Oxidation Products: Nitro or hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline
  • N-cyclopropyl-4-chloro-N-(trifluoromethyl)aniline
  • N-cyclopropyl-4-bromo-N-(trifluoromethyl)aniline

Uniqueness

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications .

Properties

Molecular Formula

C10H9F3IN

Molecular Weight

327.08 g/mol

IUPAC Name

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9F3IN/c11-10(12,13)15(9-5-6-9)8-3-1-7(14)2-4-8/h1-4,9H,5-6H2

InChI Key

ZCEDFJRDINEYSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=C(C=C2)I)C(F)(F)F

Origin of Product

United States

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